GSK256471
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1133706-08-7 |
|---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1 |
InChI Key |
YTXUTYGRBYCUIL-HHHXNRCGSA-N |
SMILES |
O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5 |
Isomeric SMILES |
CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N[C@@H](C4CC4)C5=CC=CC=C5)S(=O)(=O)C |
Canonical SMILES |
CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C4CC4)C5=CC=CC=C5)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK256471; GSK-256471; GSK 256471. |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Gsk256471 S Action
NK3 Receptor Binding Affinity and Selectivity Profile of GSK256471
The interaction of this compound with the NK3 receptor has been quantitatively assessed to determine its binding potency and its selectivity compared to other related receptors.
Quantitative Assessment of Receptor Binding Potency (e.g., pK(i) values in recombinant and native receptor systems)
Studies have demonstrated that this compound exhibits high affinity for the tachykinin NK3 receptor in both recombinant human and native guinea pig systems. The binding affinity is typically expressed as a pK(i) value, which is the negative logarithm of the inhibition constant (K(i)).
| Receptor System | pK(i) Value | Citation |
| Recombinant human NK3 | 8.9 | researchgate.netresearchgate.netresearchgate.net |
| Native guinea pig NK3 | 8.4 | researchgate.netresearchgate.netresearchgate.net |
These values indicate that this compound binds potently to the NK3 receptor in both tested systems.
Characterization of Receptor Specificity and Off-Target Interactions in In Vitro Assays
Characterizing receptor specificity and identifying potential off-target interactions are crucial steps in understanding the pharmacological profile of a compound. While specific detailed data on this compound's broad off-target profile were not extensively detailed in the provided snippets, the focus of the research identifying this compound was on finding NK3 receptor antagonists with improved properties, implying an assessment of selectivity was undertaken during its discovery and characterization researchgate.netresearchgate.netresearchgate.net. Generally, in vitro safety pharmacology profiling involves screening compounds against a wide array of targets, including receptors, transporters, enzymes, and ion channels, to identify potential adverse drug reactions and inform selectivity-focused structure-activity relationship studies reactionbiology.comresearchgate.net. Off-target interactions can complicate therapeutic efficacy and safety researchgate.netnih.govdentalcare.com.
Elucidation of Antagonistic Mechanism at the NK3 Receptor
Understanding how this compound blocks the activity of the NK3 receptor is key to its pharmacological characterization. This involves differentiating its mechanism of antagonism and observing its functional effects in cellular systems.
Differentiation of Non-Surmountable Antagonism from Competitive Profiles
This compound has been characterized as a non-surmountable antagonist at the cloned human tachykinin NK3 receptor. This is in contrast to competitive antagonists, such as GSK172981, which exhibit a competitive profile researchgate.netresearchgate.netresearchgate.net. A non-surmountable antagonist reduces the maximum possible response to an agonist, even at high agonist concentrations, suggesting a mechanism that may involve irreversible binding or an allosteric effect that prevents the receptor from achieving its full activation state.
Functional Inhibition in In Vitro Cellular Systems (e.g., attenuation of neurokinin B-induced E(max) responses)
In vitro functional evaluations have shown that this compound diminishes the maximum response (E(max)) induced by neurokinin B (NKB), the endogenous agonist for the NK3 receptor researchgate.netresearchgate.netresearchgate.net. This attenuation of the NKB-induced E(max) response is indicative of its non-surmountable antagonist pharmacology researchgate.netresearchgate.netresearchgate.net. In studies using guinea pig medial habenula slices, this compound was observed to abolish the agonist-induced response, further supporting its potent functional inhibition of NK3 receptor activity researchgate.netresearchgate.netresearchgate.net.
Structure-Activity Relationship (SAR) Studies Relevant to this compound's Research Properties
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a compound's chemical structure affect its biological activity youtube.comgardp.orgrsc.orgnih.govcollaborativedrug.com. While the specific details of extensive SAR studies leading to this compound were not fully elaborated in the provided text, it is mentioned that this compound was discovered during the search for tachykinin NK3 receptor antagonists with improved properties, following lead optimization from related selective quinoline (B57606) NK3 receptor antagonists like talnetant (B1681221) (SB-223412) and SB-222200 researchgate.netresearchgate.netresearchgate.net. This compound is described as a sulfonamide with reduced lipophilicity, suggesting that SAR studies likely involved exploring different chemical series and modifications to optimize properties such as affinity, potency, and potentially central nervous system penetration researchgate.net. SAR studies aim to identify structural characteristics associated with biological activity and can guide the design of new molecules with enhanced properties, improved selectivity, or reduced toxicity gardp.orgcollaborativedrug.com.
Examination of Cyclopropyl (B3062369) and Phenyl Moieties in Receptor Interaction
The phenyl rings, present in both the N-substituent and at the 2-position of the quinoline, are common aromatic motifs in drug molecules that participate in various types of interactions with target proteins, including pi-pi stacking and hydrophobic interactions. The presence of these phenyl groups in this compound likely contributes to the compound's affinity for the lipophilic regions within the NK3 receptor binding site. Research on related NK3 receptor antagonists has indicated that phenyl rings attached to a cyclopropane (B1198618) ring can play an important role in ligand-receptor interactions. researchgate.net The specific stereochemistry at the cyclopropyl(phenyl)methyl center, indicated as (S), is also critical for optimal interaction with the chiral binding site of the NK3 receptor, contributing to the compound's high affinity and potency. nih.gov
The combination and specific arrangement of the quinoline-4-carboxamide scaffold with the cyclopropyl and phenyl moieties in this compound result in a high-affinity interaction with the NK3 receptor. researchgate.netresearchgate.net While this compound demonstrated high affinity for recombinant human and native guinea pig tachykinin NK3 receptors with pKi values of 8.9 and 8.4, respectively, it exhibited non-surmountable antagonist pharmacology at the cloned human tachykinin NK3 receptor in in vitro functional evaluations. researchgate.net This contrasts with a related compound, GSK172981, which showed competitive antagonism. researchgate.net This difference in pharmacological profile suggests that the specific structural features of this compound, including the interplay of its quinoline-4-carboxamide core and the cyclopropyl and phenyl substituents, contribute to its distinct mode of interaction with the NK3 receptor.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44570980 |
| Talnetant | 104834 |
| SB-222200 | 135409422 |
| GSK172981 | 11870381 |
| Neurokinin B | 16132318 |
| Senktide | 6973443 |
Cellular and Systems Level Pharmacological Studies of Gsk256471
In Vitro Cellular Assays and Functional Readouts
In vitro studies have been crucial in defining the direct effects of GSK256471 on cellular activity and signaling pathways mediated by the NK3 receptor.
Studies using tissue preparations, such as guinea pig medial habenula slices, have demonstrated the ability of this compound to modulate neuronal activity stimulated by neurokinin B (NKB), an endogenous agonist for the NK3 receptor. While GSK172981, another NK3 antagonist, showed a competitive profile in antagonizing NKB-stimulated neuronal activity in guinea pig medial habenula slices, this compound was observed to abolish the agonist-induced response. researchgate.netnih.gov This suggests a non-surmountable antagonist pharmacology for this compound at native NK3 receptors in this tissue preparation. researchgate.netnih.gov
The NK3 receptor is a G protein-coupled receptor (GPCR). wikipedia.orgrcsb.org Activation of NK3 receptors typically involves the modulation of intracellular signaling pathways, often coupled to Gq proteins, which can lead to the generation of inositol (B14025) phosphates. rcsb.orgkarger.com While specific detailed data on this compound's effects on these intracellular pathways were not extensively detailed in the search results, its classification as an NK3 receptor antagonist implies that it would interfere with the downstream signaling cascades typically initiated by NK3 receptor activation by agonists like NKB. researchgate.netnih.gov Antagonism of NK3 receptors can block NK3R-mediated signal transduction. nih.gov
Effects on Neurokinin B-Stimulated Neuronal Activity in Tissue Preparations (e.g., guinea pig medial habenula slices)
Preclinical Pharmacodynamic Evaluation in Animal Models
Preclinical studies in animal models have been essential for evaluating the pharmacodynamic profile of this compound, including its distribution within the central nervous system and its effects on neurotransmitter systems and neuroendocrine axes.
Central nervous system (CNS) penetration is a critical factor for compounds targeting brain receptors. Studies have indicated CNS penetration by this compound, demonstrated by dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex of guinea pigs. researchgate.netnih.govresearchgate.net The effectiveness of this compound in occupying NK3 receptors in the brain was quantified, with an ED50 value of 0.9 mg/kg (intraperitoneal administration). researchgate.netnih.govresearchgate.net Another study in gerbil cortex also showed excellent NK3 receptor occupancy by this compound in an ex vivo binding study, despite having different degrees of CNS penetration compared to GSK172981. researchgate.netnih.gov Receptor occupancy studies, often utilizing autoradiography with selective radioligands, are standard methods to confirm drug-target engagement in the brain and understand the relationship between dose and brain exposure. psychogenics.com
Here is a table summarizing the NK3 receptor occupancy data:
| Species | Brain Region | Administration Route | ED50 (mg/kg) | Reference |
| Guinea Pig | Medial Prefrontal Cortex | i.p. | 0.9 | researchgate.netnih.govresearchgate.net |
| Gerbil | Cortex | Not specified | Excellent Occupancy | researchgate.netnih.gov |
NK3 receptors are involved in modulating central neurotransmitter systems, including dopaminergic pathways. In vivo microdialysis studies in guinea pigs have investigated the effects of this compound on extracellular dopamine (B1211576) levels in the nucleus accumbens. Acute administration of this compound (1 mg/kg, i.p.) was shown to attenuate haloperidol-induced increases in extracellular dopamine in the guinea pig nucleus accumbens. researchgate.netnih.govpatsnap.comcolab.ws This finding suggests that this compound can modulate dopamine release in this brain region, which is implicated in various neurological and psychiatric processes. nih.govmdpi.comfrontiersin.org
The neurokinin B/NK3 receptor system plays a significant role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.orgwikipedia.orgnih.gov Neurokinin B, acting via the NK3 receptor on KNDy (kisspeptin, neurokinin B, and dynorphin) neurons in the hypothalamus, is involved in the pulsatile secretion of gonadotropin-releasing hormone (GnRH), which in turn regulates luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary. wikipedia.orgwikipedia.orgnih.govnih.gov Antagonism of the NK3 receptor can suppress LH secretion and consequently decrease sex hormone levels. wikipedia.org While the provided search results specifically mention NK3 receptor antagonists like fezolinetant (B607441) and osanetant (B1677505) in the context of modulating the HPG axis and alleviating hot flashes, and refer to this compound in the context of CNS penetration and dopamine modulation, they also broadly discuss NK3 receptor antagonists as being effective in inhibiting LH in animal models. karger.comnih.govwikipedia.orgkarger.com This suggests that this compound, as an NK3 receptor antagonist, would likely exert modulatory effects on the HPG axis in animal models consistent with the known role of this receptor system.
Preclinical Efficacy and Behavioral Pharmacology of Gsk256471
Evaluation in Non-Human Animal Models of Neurological and Psychiatric Conditions
Preclinical research involving GSK256471 has included evaluation in animal models relevant to neurological and psychiatric disorders, building upon the understanding of the neurokinin 3 (NK3) receptor's role in the central nervous system. NK3 receptors are concentrated in forebrain and basal ganglia structures within the mammalian CNS, and their modulation of monoaminergic neurotransmission has led to the hypothesis that NK3 receptor antagonists may have therapeutic efficacy in psychiatric disorders. nih.gov
Attenuation of Agonist-Induced Stereotypies and Behaviors (e.g., "wet dog shake" in guinea pigs)
This compound has been shown to demonstrate central nervous system penetration, as indicated by dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex of guinea pigs. nih.gov This penetration correlated with a dose-dependent attenuation of agonist-induced "wet dog shake" behaviors in guinea pigs. nih.gov, colab.ws This behavioral response in guinea pigs is sometimes observed and can be related to various factors, including potential ear issues, though in the context of pharmacological studies, it can serve as a measure of drug effect on specific neural pathways. reddit.com
Research into Antipsychotic-like Properties in Animal Models (e.g., prepulse inhibition of acoustic startle reflex in gerbils)
The preclinical characterization of this compound supports its potential utility in the treatment of schizophrenia. nih.gov, researchgate.net Prepulse inhibition (PPI) of the acoustic startle reflex is a widely recognized operational measure of sensorimotor gating, and deficits in PPI are considered a hallmark feature of schizophrenia, often associated with attentional and cognitive impairments. wikipedia.org, biorxiv.org The Mongolian gerbil is an established animal model used in auditory research and has been utilized to study prepulse inhibition. nih.gov, biorxiv.org While specific studies detailing this compound's effect on PPI in gerbils were not found in the provided information, in vivo microdialysis studies in guinea pigs demonstrated that acute administration of this compound attenuated haloperidol-induced increases in extracellular dopamine (B1211576) in the nucleus accumbens. nih.gov Attenuation of haloperidol-induced dopamine increases is considered an antipsychotic-like property in preclinical models.
Comparative Preclinical Studies with Other NK3 Receptor Antagonists (e.g., GSK172981, Talnetant)
This compound has been compared to other NK3 receptor antagonists, including GSK172981 and Talnetant (B1681221), in preclinical studies. Talnetant (SB-223,412) is a previously reported selective quinoline (B57606) NK3 receptor antagonist. researchgate.net, nih.gov Lead optimization starting from antagonists like Talnetant led to the identification of compounds such as GSK172981 and subsequently this compound. researchgate.net
Both GSK172981 and this compound have demonstrated high affinity for recombinant human and native guinea pig tachykinin NK3 receptors. nih.gov, researchgate.net However, they exhibited differences in their functional antagonism profiles in vitro. GSK172981 was characterized as a competitive antagonist at cloned human tachykinin NK3 receptors, whereas this compound diminished the neurokinin B-induced maximal response, indicating non-surmountable antagonist pharmacology. nih.gov, researchgate.net
The following table summarizes some comparative in vitro binding affinity data:
| Compound | Target | Species | pKi Value | Reference |
| GSK172981 | Tachykinin NK3 receptor | Human | 7.7 | nih.gov, researchgate.net |
| GSK172981 | Tachykinin NK3 receptor | Guinea pig | 7.8 | nih.gov, researchgate.net |
| This compound | Tachykinin NK3 receptor | Human | 8.9 | nih.gov, researchgate.net |
| This compound | Tachykinin NK3 receptor | Guinea pig | 8.4 | nih.gov, researchgate.net |
| Talnetant | Recombinant human NK3 receptors | Human | 8.7 | nih.gov |
| Talnetant | Native guinea pig NK3 receptor | Guinea pig | 8.5 | nih.gov |
Despite having different degrees of CNS penetration, both GSK172981 and this compound produced notable NK3 receptor occupancy in an ex vivo binding study in gerbil cortex. researchgate.net
Methodological Frameworks and Advanced Research Techniques for Gsk256471
In Vitro Experimental Paradigms and Assays
In vitro studies are fundamental to characterizing the interaction of GSK256471 with its biological targets and evaluating its functional effects at the cellular level. These experiments are conducted in controlled laboratory environments using isolated cells, tissues, or biochemical components.
Ligand Binding Assays and Receptor Autoradiography
Ligand binding assays are crucial for determining the affinity and selectivity of this compound for its target receptors. These techniques involve incubating the compound, often in a radiolabeled form, with preparations containing the receptor (such as cell membranes or tissue homogenates) to measure the extent and characteristics of the binding interaction. giffordbioscience.comnih.govpsu.eduumich.edu This allows researchers to quantify parameters such as the equilibrium dissociation constant (Kd), which indicates binding affinity, and the maximum number of binding sites (Bmax), representing receptor density. nih.govpsu.edu Competition binding assays are used to assess the affinity and selectivity of unlabeled ligands, including this compound, by measuring their ability to compete with a fixed concentration of a radiolabeled ligand for receptor binding. nih.gov Kinetic assays can also be employed to measure the rates of association and dissociation of the ligand from the receptor. nih.gov
Receptor autoradiography complements binding assays by providing spatial information about receptor distribution in tissue sections. giffordbioscience.comnih.govpsu.edugiffordbioscience.com This technique uses radiolabeled ligands to visualize and map the location of binding sites within tissues or cell preparations. giffordbioscience.comnih.govgiffordbioscience.com By exposing the labeled tissue sections to a detector, a radiographic image is captured, revealing the distribution of bound ligand. giffordbioscience.com Quantitative autoradiography allows for the measurement of bound radioligand within specific regions of interest, providing insights into tissue-specific binding and receptor localization. nih.govgiffordbioscience.com Ex vivo autoradiography, performed on tissues from animals treated with a drug, can be used to determine the receptor occupancy of the drug in the tissue at the time of sacrifice. giffordbioscience.com
Cell-Based Functional Assays and Reporter Systems
Cell-based functional assays are employed to evaluate the biological effects of this compound in a living cellular context. These assays can measure various cellular responses triggered by the compound's interaction with its target. For instance, functional evaluations have revealed that this compound can diminish the neurokinin B-induced Emax response in HEK 293 cells expressing the human tachykinin NK₃ receptor, indicative of non-surmountable antagonist pharmacology. researchgate.net This contrasts with compounds exhibiting a competitive antagonist profile, such as GSK172981. researchgate.net
Reporter systems are a type of cell-based assay that utilize a reporter gene linked to a specific biological event, such as receptor activation or pathway signaling. guidetoimmunopharmacology.orgbpsbioscience.comthermofisher.combmglabtech.comnih.gov When the target event occurs in response to this compound, the reporter gene is activated, leading to the production of a detectable signal (e.g., luminescence, fluorescence). bpsbioscience.comthermofisher.combmglabtech.comnih.gov These systems allow for sensitive and quantitative measurement of the compound's functional activity. thermofisher.comnih.gov Various reporter systems exist, including those based on β-lactamase or luciferase, providing reliable detection in cells. thermofisher.combmglabtech.comnih.gov Custom cell-based assays and reporter systems can be developed to meet specific research goals, including pathway analysis and inhibitor/activator studies. bpsbioscience.comsvarlifescience.com
In Vivo Animal Model Selection and Application in Research
In vivo studies using animal models are essential for investigating the effects of this compound in a complex biological system, assessing its pharmacological profile, and exploring its potential therapeutic applications. The selection of appropriate animal species is critical, often guided by the pharmacological relevance of the target and the desired research endpoints.
Utilization of Specific Rodent and Non-Rodent Species (e.g., guinea pigs, rats, mice, gerbils)
Various rodent and non-rodent species are utilized in this compound research. Guinea pigs are frequently used, particularly in studies involving the tachykinin NK₃ receptor, due to relevant pharmacological characteristics in this species. researchgate.netresearchgate.net Studies in guinea pigs have demonstrated that this compound can attenuate haloperidol-induced increases in extracellular dopamine (B1211576) in the nucleus accumbens. researchgate.net Central nervous system penetration by this compound has also been indicated by dose-dependent ex vivo tachykinin NK₃ receptor occupancy in the medial prefrontal cortex of guinea pigs and the attenuation of agonist-induced behaviors. researchgate.net
Rats and mice are also common laboratory animals used in research, although species differences in receptor pharmacology can influence their suitability for studying certain targets like the tachykinin NK₃ receptor. researchgate.netcriver.comcriver.com While rats and mice are less acceptable species than gerbils and guinea pigs for testing tachykinin NK₃ receptor antagonism due to critical differences compared to human receptors, they are widely used in various other pharmacological and neurobiological investigations. researchgate.net Gerbils have also been employed in studies, including behavioral experiments, to investigate the effects of compounds like this compound. researchgate.networldonline.fr
The choice of species is often dictated by the specific research question and the translational relevance of the animal model to human physiology or disease. Osmotic pumps can be used in rats, mice, guinea pigs, and gerbils for controlled delivery of test agents in vivo studies. criver.com
Development and Application of Genetically Modified Animal Models
Genetically modified animal models, particularly mice and rats, play a significant role in understanding gene function and modeling human diseases. britannica.comcriver.comnih.gov These models involve targeted alterations to the animal's genome, such as gene knockout (inactivation) or the introduction of specific genetic mutations. criver.com While the direct application of genetically modified models specifically for studying this compound is not explicitly detailed in the provided context, the broader utility of these models in pharmacological research is well-established. britannica.comnih.gov
Genetically engineered animal models, including transgenic and knockout models, allow researchers to investigate the in vivo effects of modulating specific genes or pathways that may be relevant to this compound's mechanism of action or the conditions it is being studied for. criver.com For example, knockout models can reveal fundamental gene functions, and conditional knockout models can avoid lethal phenotypes associated with early gene inactivation, allowing for the analysis of gene inactivation effects in adult animals. criver.com These models provide valuable tools for elucidating the complex biological systems influenced by compounds like this compound. nih.gov
Advanced Pharmacological and Neurobiological Techniques
Beyond standard in vitro and in vivo assays, advanced techniques are employed to gain deeper insights into the pharmacological and neurobiological effects of this compound. These can include techniques for measuring drug exposure at the site of action, assessing receptor occupancy, and studying neurochemical changes.
In vivo microdialysis is an advanced neurobiological technique used to measure extracellular concentrations of neurotransmitters and other substances in specific brain regions of living animals. Studies using microdialysis in guinea pigs have shown that this compound can attenuate increases in extracellular dopamine in the nucleus accumbens induced by certain agonists. researchgate.net This technique provides dynamic information about the neurochemical effects of this compound in real-time within a behaving animal.
Receptor occupancy studies are crucial for understanding the relationship between drug exposure and target engagement in vivo. These studies can be performed using techniques such as ex vivo autoradiography, as mentioned previously, or potentially through non-invasive imaging methods like PET or SPECT in clinical settings, although the latter is not directly detailed for this compound in the provided information. giffordbioscience.comgiffordbioscience.comdatapdf.com Measuring receptor occupancy helps correlate the concentration of this compound in tissues with its binding to the target receptor, providing valuable data for understanding its pharmacological profile in vivo.
Advanced cell-based assays, including those focusing on GPCR heteromers and calcium signaling, represent another area of advanced pharmacological investigation. google.com While not specifically linked to this compound in the provided text, these techniques offer sophisticated ways to study complex receptor interactions and downstream signaling events that could be relevant to the compound's effects. google.comgoogle.com
The integration of these advanced pharmacological and neurobiological techniques provides a comprehensive understanding of how this compound interacts with its targets and influences biological processes in living systems.
Table 1: Summary of In Vitro and In Vivo Techniques Used in this compound Research
| Technique Type | Specific Technique | Application in this compound Research | Relevant Species/Models Mentioned |
| In Vitro Assays | Ligand Binding Assays | Determining affinity and selectivity for target receptors (e.g., NK₃). researchgate.net Quantifying Kd and Bmax. nih.govpsu.edu | Recombinant human NK₃ receptors, native guinea pig NK₃ receptors. researchgate.net |
| Receptor Autoradiography | Visualizing and mapping receptor distribution in tissues. giffordbioscience.comnih.govgiffordbioscience.com Assessing ex vivo receptor occupancy. giffordbioscience.com | Guinea pig brain, gerbil brain, rat brain. giffordbioscience.comresearchgate.net | |
| Cell-Based Functional Assays | Evaluating functional effects on cellular responses (e.g., NKB-induced Emax response). researchgate.net | HEK 293 cells expressing human NK₃ receptor. researchgate.net | |
| Reporter Systems | Quantitative measurement of functional activity via reporter gene activation. thermofisher.combmglabtech.comnih.gov | Various cell lines (e.g., HEK 293). researchgate.netnih.gov | |
| In Vivo Animal Models | Specific Rodent and Non-Rodent Species | Investigating pharmacological profile and therapeutic potential in living systems. researchgate.netresearchgate.net | Guinea pigs, rats, mice, gerbils. researchgate.netresearchgate.netcriver.comcriver.comworldonline.fr |
| Genetically Modified Animal Models | Studying gene function and modeling diseases relevant to this compound's targets or effects. britannica.comcriver.comnih.gov | Mice, Rats. criver.com | |
| Advanced Techniques | In Vivo Microdialysis | Measuring extracellular neurotransmitter levels in specific brain regions. researchgate.net | Guinea pigs. researchgate.net |
| Receptor Occupancy Studies | Correlating drug exposure with target engagement in vivo. giffordbioscience.comdatapdf.com | Guinea pigs. giffordbioscience.comresearchgate.net |
In Vivo Microdialysis for Neurotransmitter Dynamics
In vivo microdialysis is a valuable technique used to monitor dynamic changes in extracellular neurotransmitter concentrations in the brains of living animals. rsc.orgresearchgate.netnih.gov This method involves implanting a small probe into a specific brain region, allowing for the collection of interstitial fluid containing neurotransmitters and other neurochemicals. researchgate.netnih.gov The collected samples can then be analyzed using sensitive techniques like HPLC or mass spectrometry to quantify neurotransmitter levels. rsc.orgnews-medical.net
Studies utilizing in vivo microdialysis have been instrumental in understanding the neurochemical effects of NK₃ receptor antagonists like this compound. For instance, in vivo microdialysis studies in guinea pigs demonstrated that acute administration of this compound attenuated haloperidol-induced increases in extracellular dopamine levels in the nucleus accumbens. nih.gov This finding supports the potential of NK₃ receptor antagonists to modulate dopaminergic signaling in brain regions associated with conditions like schizophrenia. nih.govresearchgate.net The technique provides real-time information on neurotransmitter fluctuations, offering insights into the rapid neurochemical changes induced by pharmacological interventions. news-medical.net
Ex Vivo Brain Receptor Occupancy Measurement
Ex vivo brain receptor occupancy (RO) measurement is a technique used to determine the extent to which a drug binds to its target receptors in the brain tissue after in vivo administration. This method provides crucial information about the drug's ability to penetrate the blood-brain barrier and engage with its intended target at the site of action. datapdf.com
Research on this compound has utilized ex vivo binding studies to assess its NK₃ receptor occupancy in the brain. Studies in gerbil cortex, for example, showed that this compound produced excellent NK₃ receptor occupancy. researchgate.netnih.gov This indicates that despite varying degrees of CNS penetration observed in structurally related compounds, this compound effectively reached and bound to NK₃ receptors in the brain tissue. nih.gov Dose-dependent ex vivo tachykinin NK₃ receptor occupancy in the medial prefrontal cortex has been used as an indicator of central nervous system penetration for this compound and similar compounds. nih.gov The ED₅₀ values (the dose at which 50% receptor occupancy is achieved) provide a quantitative measure of the in vivo potency of the compound in engaging its target. For this compound, an ED₅₀ value of 0.9 mg/kg (intraperitoneal) was reported in guinea pig medial prefrontal cortex. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Drug Discovery
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is an integrated approach that describes the relationship between drug exposure (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics) over time. nih.gov This modeling is crucial in preclinical drug discovery for understanding the time course of drug action, predicting efficacy, and guiding dose selection for further studies. nih.govugd.edu.mk
PK/PD modeling allows researchers to establish a dose-concentration-response relationship and predict the complete time course of a drug's effect. nih.gov While specific detailed PK/PD modeling studies solely focused on this compound were not extensively detailed in the provided search results, the principles of PK/PD modeling are fundamental to the preclinical evaluation of compounds like this compound. nih.govugd.edu.mk This approach helps in translating preclinical in vivo and in vitro data to predict human responses and optimize drug development strategies. mdpi.com PK/PD models can incorporate various factors, including drug absorption, distribution, metabolism, excretion, and the interaction with the target receptor to produce a functional outcome. nih.gov The integration of PK and PD data is essential for a comprehensive understanding of a compound's pharmacological profile and its potential therapeutic utility. nih.gov
Computational and In Silico Approaches in this compound Research
Computational and in silico methods play a significant role in modern drug discovery, complementing experimental approaches by providing insights into molecular interactions, predicting activity, and facilitating the identification of novel compounds.
Virtual Screening Protocols for Novel Antagonist Identification
Virtual screening (VS) protocols are computational techniques used to search large databases of chemical compounds to identify potential drug candidates with desired properties, such as binding affinity to a specific target receptor. researchgate.netfrontiersin.orgmdpi.com These protocols utilize computational algorithms to predict how well molecules might bind to a target protein, thereby prioritizing compounds for experimental testing. researchgate.netmdpi.com
In the context of NK₃ receptor antagonists, virtual screening protocols have been employed to identify novel compounds with potential inhibitory activity. researchgate.net For example, a virtual screening protocol involving similarity analysis, using the known NK₃ antagonist talnetant (B1681221) as a lead compound, was used to screen compound databases for novel NK₃ receptor antagonists. researchgate.net This in silico approach can efficiently narrow down a vast number of compounds to a smaller, more manageable set for in vitro and in vivo evaluation, accelerating the drug discovery process. researchgate.netmdpi.comecu.edu.au Pharmacophore-based virtual screening, which uses the essential features required for a molecule to bind to a target, is one common approach used in these protocols. researchgate.netfrontiersin.orgbiorxiv.org
Comparative Molecular Field Analysis (CoMFA) in Structure-Activity Studies
Comparative Molecular Field Analysis (CoMFA) is a 3D Quantitative Structure-Activity Relationship (QSAR) method that relates the biological activity of a set of compounds to their three-dimensional steric and electrostatic properties. google.comijpsonline.comiupac.orgslideshare.net CoMFA involves aligning a series of molecules and calculating the interaction energies between the molecules and probe atoms placed on a 3D grid. google.comijpsonline.comslideshare.net Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates variations in these fields with differences in biological activity. google.comijpsonline.com
CoMFA has been applied in structure-activity relationship (SAR) studies of NK₃ receptor antagonists. researchgate.net For instance, quinoline-type compounds identified through virtual screening were evaluated using a CoMFA model to predict their activity prior to in vitro testing. researchgate.net This allows researchers to understand which structural features and their spatial arrangement are important for potent NK₃ receptor antagonism. google.comijpsonline.comslideshare.net By visualizing the results as contour maps, CoMFA can highlight regions around the molecules where specific field properties (steric or electrostatic) are predicted to enhance or reduce activity, guiding the design of new, more potent analogs. google.comslideshare.net CoMFA is a robust tool for 3D-QSAR studies, helping to predict the biological activity of new molecular species based on their structural characteristics. google.comijpsonline.com
Future Research Directions and Unanswered Questions for Gsk256471
Comprehensive Elucidation of Pharmacological Profiles in Diverse Preclinical Models
While studies have indicated GSK256471's potency as an NK3 receptor antagonist, a comprehensive understanding of its pharmacological profile across a diverse range of preclinical models is still needed. This includes detailed pharmacokinetic and pharmacodynamic studies in various species and disease models. Preclinical models, including rodents and non-rodents, are crucial for evaluating the efficacy of new compounds imavita.com. Studies involving humanized mouse models can offer deeper insights into how the compound might behave in humans, particularly in complex conditions like immuno-oncology or neurological disorders, by recapitulating human immune system interactions transcurebioservices.comnih.gov. Further research is needed to understand the impact of different pathologies on the pharmacokinetic parameters of compounds like this compound imavita.com. The use of various preclinical models, such as cell lines, patient-derived xenografts (PDXs), and organoids, is becoming increasingly important for translational research and predicting treatment responses nih.govnih.gov.
Future preclinical research on this compound could benefit from:
Expanded Species Studies: Evaluating the compound's activity and metabolism in a wider array of animal models to better predict human responses, considering observed species differences in NK3 receptor distribution and function. researchgate.netup.ac.za
Disease-Specific Models: Utilizing more complex and relevant preclinical models that closely mimic human disease states where NK3 receptor modulation is hypothesized to be beneficial. This could include models for various CNS disorders beyond those initially explored, as well as conditions related to reproductive health or other systems where NKB/NK3 signaling plays a role. researchgate.netresearchgate.netnih.gov
Pharmacokinetic/Pharmacodynamic Relationships: Conducting detailed studies to establish robust relationships between drug exposure and pharmacological effect in these diverse models. imavita.comdatapdf.com
Exploration of Novel Therapeutic Research Targets and Indications
The primary focus for NK3 receptor antagonists, including this compound, has historically been on central nervous system (CNS) disorders like schizophrenia. However, clinical trials in this area have yielded mixed results, prompting a need to explore novel therapeutic targets and indications. researchgate.netresearchgate.netresearchgate.net The involvement of NKB-NK3 signaling in the hypothalamic regulation of reproduction in humans suggests potential applications in sex steroid-sensitive conditions. researchgate.net
Potential novel research targets and indications for this compound could include:
Women's Health Disorders: Given the role of NKB-NK3R signaling in the hypothalamic-pituitary-gonadal axis, further research into conditions like uterine fibroids, endometriosis, or menopausal symptoms is warranted. researchgate.netnih.gov Studies with other NK3R antagonists like ESN364 have shown promising results in modulating LH secretion and ovarian hormone levels. nih.gov
Sex Steroid-Sensitive Cancers: The involvement of NKB-NK3 signaling in reproduction may extend to certain cancers, such as breast and prostate cancers, presenting potential new avenues for investigation. researchgate.net
Other CNS Applications: Despite previous clinical trial outcomes, further research into specific subtypes of psychiatric disorders or other neurological conditions where NK3 receptor modulation could be beneficial is still an area of interest. researchgate.netresearchgate.net
Inflammatory and Pain Pathways: Given that similar compounds have been investigated for anti-inflammatory properties and the role of purinergic receptors like P2X7 in inflammation and pain, exploring potential interactions or effects of this compound in these pathways could be valuable. ontosight.aifrontiersin.org
Advanced Mechanistic Studies at the Molecular and Systems Levels
While this compound is known as an NK3 receptor antagonist, a deeper understanding of its precise molecular interactions and effects at the systems level is crucial. This includes detailed studies on receptor binding kinetics, downstream signaling pathways, and interactions with other neurotransmitter systems. Understanding the mechanism of action is a critical aspect of drug discovery. nih.gov
Areas for advanced mechanistic studies include:
Detailed Receptor Interaction: Investigating the specific binding site and conformational changes induced by this compound binding to the NK3 receptor.
Downstream Signaling Cascades: Mapping the complete signaling pathways affected by NK3 receptor antagonism by this compound, potentially identifying novel therapeutic targets within these cascades.
Neurotransmitter System Interactions: Further research is needed to fully understand how this compound's modulation of the NK3 receptor influences other neurotransmitter systems, such as dopaminergic, serotonergic, noradrenergic, cholinergic, and GABAergic pathways, which are implicated in various CNS disorders. researchgate.net
Impact on the Hypothalamic-Pituitary-Gonadal Axis: Detailed studies are required to fully elucidate the mechanisms by which this compound affects this axis, building on findings from studies with other NK3R antagonists. nih.gov
Identification and Addressing of Research Gaps in NK3 Receptor Biology and Antagonist Development
Despite progress, significant research gaps remain in the fundamental understanding of NK3 receptor biology and the development of effective NK3 receptor antagonists. Addressing these gaps is essential for the successful translation of compounds like this compound into clinical applications.
Key research gaps include:
Species Differences: The marked species differences in NK3 receptor distribution and function pose a significant challenge in translating preclinical findings to humans. researchgate.netup.ac.za Further research is needed to understand the underlying reasons for these differences and develop more predictive preclinical models.
Antagonist Tolerance: The phenomenon of antagonist tolerance, a reduction in drug efficacy after repeated administration, has been observed with other chemokine receptor antagonists and warrants investigation in the context of NK3 receptor antagonists. frontiersin.orgnih.gov Understanding the mechanisms behind potential tolerance to this compound is crucial for long-term therapeutic strategies.
Predicting CNS Penetration: While this compound has shown NK3 receptor occupancy in the gerbil cortex, predicting and optimizing CNS penetration for NK3 antagonists remains a challenge in CNS drug discovery. researchgate.netdatapdf.comresearchgate.net Further research into the physicochemical properties required for optimal brain exposure is needed. datapdf.comresearchgate.net
Defining Safety Margins: For potential indications related to the reproductive system, defining a clear safety margin between the desired therapeutic effect and potential effects on hormone levels, such as testosterone, is a critical research gap. researchgate.net
Development of "Tolerance-Free" Antagonists: Research into novel methodologies to develop NK3 receptor antagonists that are less prone to tolerance is an important future direction. frontiersin.orgnih.gov
Addressing these research gaps through targeted basic and translational research will be critical for unlocking the full therapeutic potential of this compound and other NK3 receptor antagonists.
Q & A
Q. How can researchers leverage Google Scholar’s advanced features to track emerging studies on this compound?
- Methodological Answer :
- Alerts : Set up keyword alerts ("this compound AND pharmacokinetics") with Boolean operators.
- Citation Tracking : Use "Cited by" feature to identify derivative studies.
- Author Profiles : Follow prolific contributors in the field.
- Library Integration : Link institutional access for full-text retrieval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
